1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is an organic compound with the molecular formula CHO. It features a benzodioxole moiety attached to a butanone chain, making it structurally unique. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and medicine. Its structure contributes to its potential biological activities, which have been the subject of extensive research .
Reaction Type | Major Products |
---|---|
Oxidation | Carboxylic acids or ketones |
Reduction | Alcohols |
Substitution | Halogenated derivatives |
Research indicates that 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one exhibits significant biological activity, particularly in anticancer research. It has been shown to interact with various cancer cell lines, including:
The compound's mechanism of action involves causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells. This suggests its potential as a therapeutic agent against certain types of cancer .
Several synthetic routes exist for producing 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. A common method involves:
Industrial synthesis typically optimizes reaction conditions to maximize yield and purity, employing techniques such as solvent extraction and crystallization.
The applications of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are diverse:
Several compounds share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Benzo[d][1,3]dioxol-5-yl)-4-(p-tolyl)butan-1-one | Similar core structure; additional phenyl group | Potentially similar anticancer effects |
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one | Indeno-dioxole structure | Varies; less studied |
6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | Dihydronaphthalene core | Antimicrobial properties |
3',4'-(Methylenedioxy)acetophenone | Methylenedioxy group | Known for neuroprotective effects |
The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
The compound 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one belongs to the broader class of benzodioxole-based derivatives, characterized by a benzene ring fused to a 1,3-dioxole moiety. This structural framework, formally known as 1,3-benzodioxole, consists of a benzene ring bridged by a methylenedioxy group (-O-CH~2~-O-) at the 1 and 3 positions [7]. Benzodioxole derivatives are classified based on their substituents and functional groups, which dictate their chemical and biological properties.
Compound Name | Substituent | Functional Group | Molecular Formula |
---|---|---|---|
1,3-Benzodioxole | None | None | C₇H₆O₂ |
Safrole | Allyl | Ether | C₁₀H₁₀O₂ |
1-(Benzo[d] [1] dioxol-5-yl)butan-1-one | Butanone | Ketone | C₁₁H₁₂O₃ |
1-(3,4-Methylenedioxyphenyl)-2-butanamine | Butanamine | Amine | C₁₁H₁₅NO₂ |
The target compound falls into the ketone-functionalized subclass, distinguished by its four-carbon alkyl chain terminating in a carbonyl group [4]. This structural feature differentiates it from simpler benzodioxoles and aligns it with synthetic intermediates used in pharmaceutical and materials science applications [1] [7].
The methylenedioxyphenyl (MDP) group, a defining feature of 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one, is a common pharmacophore in bioactive molecules. This moiety is characterized by a benzene ring with a methylenedioxy bridge at positions 3 and 4, which enhances electronic delocalization and influences molecular interactions [7].
MDP-Ketones:
MDP-Amines:
Natural MDP Derivatives:
The MDP group’s versatility arises from its ability to stabilize charge transfer complexes and participate in π-π stacking interactions, making it a critical component in designing molecules with specific receptor affinities [7] [8].
To contextualize 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one, a comparative analysis with structurally related ketones highlights the impact of the MDP group on physicochemical properties.
Methyl Isobutyl Ketone (MIBK):
3,4-Methylenedioxyphenyl-2-Propanone:
Acetophenone Derivatives:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | logP (Predicted) |
---|---|---|---|---|
1-(Benzo[d] [1] dioxol-5-yl)butan-1-one | C₁₁H₁₂O₃ | 192.21 | MDP group, butanone chain | 2.5 |
Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 100.16 | Branched aliphatic chain | 1.3 |
3,4-Methylenedioxyphenyl-2-propanone | C₁₀H₁₀O₃ | 178.18 | MDP group, propanone chain | 1.8 |
The MDP group in 1-(Benzo[d] [1] dioxol-5-yl)butan-1-one enhances its aromatic character and potential for electronic interactions, distinguishing it from purely aliphatic ketones like MIBK [6] [8]. Furthermore, the butanone chain balances lipophilicity and steric bulk, making it a versatile intermediate in organic synthesis [1] [4].